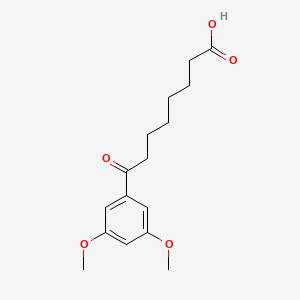

8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid

Übersicht

Beschreibung

8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an oxooctanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde and octanoic acid.

Aldol Condensation: The initial step involves an aldol condensation reaction between 3,5-dimethoxybenzaldehyde and octanoic acid in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.

Dehydration: The β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.

Hydrogenation: The α,β-unsaturated ketone is then hydrogenated using a catalyst like palladium on carbon (Pd/C) to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used under controlled conditions.

Major Products Formed

Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

Reduction: Formation of 8-(3,5-Dimethoxyphenyl)-8-hydroxyoctanoic acid.

Substitution: Formation of substituted derivatives on the aromatic ring, such as 3,5-dimethoxy-4-nitrophenyl-8-oxooctanoic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, enabling the development of new synthetic methodologies.

Key Reactions :

- Aldol Condensation : Forms β-hydroxy ketones.

- Dehydration : Converts β-hydroxy ketones to α,β-unsaturated ketones.

- Hydrogenation : Reduces α,β-unsaturated ketones to yield the final product.

Biology

The compound's structural features make it a candidate for studying enzyme interactions and metabolic pathways. It can be utilized as a probe to investigate the activity of enzymes involved in oxidation-reduction reactions.

Biological Activities :

- Antioxidant Properties : Exhibits significant DPPH radical scavenging activity.

- Anti-inflammatory Effects : Inhibits production of pro-inflammatory cytokines like TNF-α and IL-6.

- Anticancer Properties : Induces apoptosis in various cancer cell lines by modulating caspase activation and Bcl-2 family proteins.

Medicine

Research into the medicinal applications of this compound includes its potential use as a precursor for drug development. Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties.

Industrial Applications

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials.

Case Studies

-

Antioxidant Activity Study

- Objective : Evaluate antioxidant potential.

- Methodology : In vitro assays measuring DPPH radical scavenging.

- Findings : Demonstrated strong antioxidant activity comparable to known antioxidants.

-

Anti-inflammatory Study

- Objective : Assess anti-inflammatory effects in macrophage cell lines.

- Methodology : Measurement of cytokine levels post-treatment.

- Findings : Significant reduction in TNF-α and IL-6 levels, indicating potential therapeutic applications in inflammatory diseases.

-

Anticancer Activity Research

- Objective : Investigate anticancer properties against breast and colon cancer cell lines.

- Methodology : Cell viability assays and apoptosis detection.

- Findings : Induced apoptosis through caspase activation pathways, suggesting a mechanism for potential cancer therapies.

Wirkmechanismus

The mechanism by which 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid exerts its effects involves interactions with specific molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with biological molecules. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 8-(3-Methoxyphenyl)-8-oxooctanoic acid

- 8-(4-Methoxyphenyl)-8-oxooctanoic acid

- 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid

Uniqueness

8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is unique due to the presence of two methoxy groups at the 3 and 5 positions on the aromatic ring. This substitution pattern can influence the compound’s reactivity and interactions with other molecules, potentially enhancing its utility in specific applications compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biologische Aktivität

8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by the presence of a phenyl group substituted with two methoxy groups and an oxo group at the octanoic acid chain. Its molecular formula is .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it has shown promise in inhibiting tumor growth in various cancer models.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, compromising their integrity.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane permeabilization.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL, indicating potent activity compared to standard antibiotics .

- Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM. Flow cytometry analysis confirmed increased apoptosis rates .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

8-(3,5-dimethoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-20-13-9-12(10-14(11-13)21-2)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOVBLIIRCBJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CCCCCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645478 | |

| Record name | 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-57-9 | |

| Record name | 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.